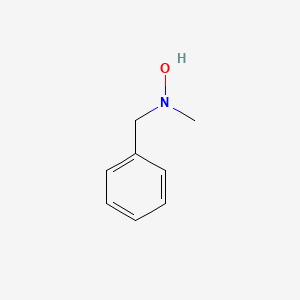

N-benzyl-N-methylhydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-benzyl-N-methylhydroxylamine is an organic compound belonging to the class of hydroxylamines It features a benzyl group and a methyl group attached to the nitrogen atom of the hydroxylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-benzyl-N-methylhydroxylamine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with N-methylhydroxylamine. This reaction typically employs a reducing agent such as sodium triacetoxyborohydride in the presence of an acid catalyst.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: N-benzyl-N-methylhydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxide.

Reduction: The compound can be reduced to N-benzylmethylamine.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.

Major Products:

Oxidation: this compound oxide.

Reduction: N-benzylmethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-benzyl-N-methylhydroxylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential role in biochemical pathways and enzyme inhibition.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.

Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which N-benzyl-N-methylhydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The hydroxylamine moiety is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules.

Vergleich Mit ähnlichen Verbindungen

N-methylhydroxylamine: Lacks the benzyl group, making it less hydrophobic and less reactive in certain contexts.

N-benzylhydroxylamine: Lacks the methyl group, which affects its steric and electronic properties.

N,N-dimethylhydroxylamine: Contains two methyl groups, leading to different reactivity and solubility profiles.

Uniqueness: N-benzyl-N-methylhydroxylamine is unique due to the presence of both benzyl and methyl groups, which confer distinct steric and electronic characteristics. These features make it a versatile compound in organic synthesis and a valuable tool in medicinal chemistry research.

Biologische Aktivität

N-benzyl-N-methylhydroxylamine (BMHA) is a compound that has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and radical scavenging capacities. This article explores the biological activity of BMHA, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

BMHA is an N-substituted hydroxylamine characterized by the presence of both a benzyl and a methyl group attached to the nitrogen atom. This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of BMHA and its derivatives. Research indicates that N-benzylhydroxylamine analogues exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Key Findings:

- Radical Scavenging Activity : BMHA has been demonstrated to inhibit bacterial growth by scavenging free radicals generated during bacterial metabolism. It specifically inhibits ribonucleotide reductase (RNR) in bacteria, which is crucial for DNA synthesis, thereby preventing bacterial proliferation .

- Comparison with Other Compounds : In a study comparing various hydroxylamines, BMHA showed competitive radical scavenging activity with IC50 values comparable to ascorbic acid (IC50 = 10.2 μM) and other known radical scavengers .

Table 1: Antibacterial Activity of this compound Analogues

| Compound | IC50 (μM) | Bacterial Strain |

|---|---|---|

| This compound | 20.3 | Pseudomonas aeruginosa |

| N-homobenzylhydroxylamine | 9.3 | Mycobacterium tuberculosis |

| Ascorbic Acid | 10.2 | Control |

| Hydroxylamine | 8.6 | Control |

The mechanism by which BMHA exerts its antimicrobial effects involves:

- Inhibition of Free Radical Formation : By scavenging radicals, BMHA reduces oxidative stress within bacterial cells.

- Targeting Ribonucleotide Reductase : The compound selectively inhibits bacterial RNR without affecting eukaryotic RNR, indicating a potential for low toxicity in mammalian systems .

Case Studies

- Study on Bacterial Infections : In a controlled experiment, BMHA was administered to mice infected with Bacillus anthracis. Results showed a significant reduction in bacterial load compared to untreated controls, highlighting its potential as an antimicrobial agent .

- Radical Scavenging Assay : A study utilizing DPPH radical scavenging assays demonstrated that BMHA effectively reduced DPPH radicals with an IC50 value of 20.3 μM, suggesting substantial antioxidant capacity .

Toxicity and Safety Profile

Research indicates that BMHA exhibits low toxicity towards eukaryotic cells, making it a promising candidate for further development as an antimicrobial agent. The selectivity for bacterial RNR over eukaryotic RNR suggests minimal side effects when used therapeutically .

Eigenschaften

IUPAC Name |

N-benzyl-N-methylhydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-9(10)7-8-5-3-2-4-6-8/h2-6,10H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLWMRHNDKORFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30902720 |

Source

|

| Record name | NoName_3269 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30902720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.